Benzaldehyde

Catalog No.
S601906
CAS No.
100-52-7
M.F
C7H6O
C6H5CHO
M. Wt
106.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzaldehyde

Aliphatic aldehydes self-condense under basic conditions, causing low yields and complex purifications. Benzaldehyde, lacking α-protons, avoids this.

  • Enables high-yield Claisen-Schmidt condensations and reductive aminations with minimal byproducts.
  • Standard baseline for Biginelli reactions, eliminating prolonged heating required by sterically hindered analogs.
  • 10⁴-fold electrophilicity increase upon iminium formation, making it the benchmark for organocatalyst evaluation.

Supplied with consistent purity; ambient shipping globally.

CAS Number

100-52-7

Product Name

Benzaldehyde

IUPAC Name

benzaldehyde

Molecular Formula

C7H6O
C6H5CHO

Molecular Weight

106.12 g/mol

InChI

InChI=1S/C7H6O/c8-6-7-4-2-1-3-5-7/h1-6H

InChI Key

HUMNYLRZRPPJDN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C=O

solubility

less than 0.1 mg/mL at 67.1 °F (NTP, 1992)
In water, 6950 mg/L at 25 °C
Approximately 0.6% wt. at 20 °C
Miscible with alcohol, ether, fixed and volatile oils
Soluble in liquid ammonia
Solubility of water in benzaldehyde at 20 °C, wt%: 1.5
6.95 mg/mL at 25 °C
Solubility in water at 25 °C: poor
very slightly soluble in water; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

Artificial Almond Oil; Benzaldehyde FFC; Benzenecarbonal; Benzenecarboxaldehyde; Benzoic Acid Aldehyde; Benzoic Aldehyde; NSC 7917; Phenylformaldehyde; Phenylmethanal

Canonical SMILES

C1=CC=C(C=C1)C=O

The exact mass of the compound Benzaldehyde is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 67.1° f (ntp, 1992)0.06 m6.95 mg/ml at 25 °cin water, 6950 mg/l at 25 °capproximately 0.6% wt. at 20 °cmiscible with alcohol, ether, fixed and volatile oilssoluble in liquid ammoniasolubility of water in benzaldehyde at 20 °c, wt%: 1.56.95 mg/ml at 25 °csolubility in water at 25 °c: poorvery slightly soluble in water; soluble in organic solvents, oilsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 7917. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aldehydes - Benzaldehydes - Supplementary Records. It belongs to the ontological category of benzaldehydes in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥99%

Package Size

25 g, 100 ml, 500 ml, 1 l, 2.5 l

Benzaldehyde is the simplest aromatic aldehyde, serving as a foundational electrophilic building block in both industrial manufacturing and laboratory synthesis. Characterized by its conjugated phenyl ring and the complete absence of alpha-protons, it exhibits an intermediate electrophilicity profile—more reactive than aromatic ketones but highly stable against base-catalyzed self-condensation [1]. This unique structural feature makes it a highly predictable and chemoselective precursor for crossed-aldol (Claisen-Schmidt) condensations, reductive aminations, and multicomponent heterocycle syntheses. For procurement and material selection, its primary value lies in its dual role as a reliable, high-atom-economy substrate for complex Active Pharmaceutical Ingredient (API) manufacturing and as a standardized baseline material for benchmarking novel synthetic methodologies and catalysts.

Substituting benzaldehyde with generic aliphatic aldehydes (e.g., hexanal, acetaldehyde) or aromatic ketones (e.g., acetophenone) fundamentally alters reaction pathways, yields, and downstream processing requirements. Aliphatic aldehydes possess alpha-protons, which lead to rapid self-aldolization under basic conditions, generating complex, low-yield product mixtures that require intensive chromatographic purification [1]. Conversely, substituting with acetophenone introduces significant steric hindrance and electron donation from the methyl group, which drastically reduces the carbonyl carbon's electrophilicity[2]. This decreased reactivity necessitates harsher conditions, elevated temperatures, or stronger Lewis acid catalysts to drive nucleophilic additions. Even within the class of substituted benzaldehydes, strong electron-withdrawing or donating groups perturb the predictable kinetics required for standardized multicomponent reactions, establishing unfunctionalized benzaldehyde as the non-interchangeable baseline for controlled electrophilic additions.

Absolute Chemoselectivity in Base-Catalyzed Condensations

In base-catalyzed aldol reactions, enolizable aliphatic aldehydes generate up to four distinct products (two self-aldol and two crossed-aldol) due to competing enolate formations. Benzaldehyde, lacking alpha-protons, acts exclusively as an electrophile. When reacted with an enolizable partner, benzaldehyde yields a single crossed-aldol product with near-absolute chemoselectivity, completely bypassing the complex oligomerization mixtures typical of acetaldehyde or propionaldehyde[1].

Evidence DimensionNumber of condensation products and chemoselectivity
Target Compound DataBenzaldehyde (1 specific crossed-aldol product, 0% self-condensation)
Comparator Or BaselineAcetaldehyde / Propionaldehyde (Up to 4 mixed self/crossed-aldol products)
Quantified DifferenceReduction from 4 competing pathways to 1 highly selective pathway
ConditionsStandard base-catalyzed aqueous/ethanolic conditions

Eliminates the need for complex downstream chromatographic separations, drastically improving process efficiency and atom economy in precursor synthesis.

High-Yield Baseline for Multicomponent Heterocycle Synthesis

Benzaldehyde serves as the optimal kinetic baseline in the Biginelli three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones. Under solvent-free conditions at 90 °C, the condensation of benzaldehyde, ethyl acetoacetate, and urea achieves yields of approximately 91% within 1 hour [1]. In contrast, sterically hindered or highly electron-deficient aromatic aldehydes (e.g., o-chlorobenzaldehyde) exhibit significant kinetic barriers, often requiring prolonged reaction times (up to 24-72 hours) and yielding substantially lower conversions (<60%) under identical catalytic protocols [2].

Evidence DimensionReaction yield and time in Biginelli condensation
Target Compound DataBenzaldehyde (~91% yield in 1 hour)
Comparator Or Baselineo-Chlorobenzaldehyde (<60% yield, requiring up to 24-72 hours)
Quantified Difference>30% higher yield in a fraction of the reaction time
ConditionsSolvent-free or aqueous Lewis acid-catalyzed conditions at elevated temperatures

Ensures rapid, reproducible throughput for library generation in medicinal chemistry and pharmaceutical discovery.

Superior Electrophilicity for Nucleophilic Additions

The reactivity of carbonyl compounds toward nucleophilic attack is governed by sterics and electronics. Benzaldehyde features a highly accessible, electrophilic carbonyl carbon. When compared to the aromatic ketone acetophenone, benzaldehyde reacts significantly faster with nucleophiles. Acetophenone's additional methyl group provides both steric bulk and electron density (via hyperconjugation and inductive effects), which stabilizes the carbonyl and significantly depresses its reactivity, often necessitating elevated temperatures or specialized catalysts to achieve comparable conversions[1].

Evidence DimensionRelative reactivity toward nucleophilic addition
Target Compound DataBenzaldehyde (High electrophilicity, low steric hindrance)
Comparator Or BaselineAcetophenone (Low electrophilicity, high steric hindrance)
Quantified DifferenceBenzaldehyde requires significantly lower activation energy for nucleophilic attack
ConditionsStandard nucleophilic addition (e.g., reductive amination, Grignard addition)

Allows chemists to use milder reaction conditions, preventing the degradation of sensitive functional groups in complex molecule synthesis.

Organocatalytic Activation Potential via Iminium Formation

Benzaldehyde is a premier substrate for secondary amine organocatalysis due to its remarkable activation profile. According to the Mayr electrophilicity scale, the conversion of unactivated benzaldehyde to its N,N-dimethyl-substituted iminium ion increases its electrophilicity by 10 orders of magnitude[1]. This massive, quantifiable leap in reactivity allows it to readily participate in highly enantioselective transformations that are completely inaccessible to the unactivated aldehyde or less efficiently activated aliphatic counterparts.

Evidence DimensionMayr Electrophilicity Parameter (E)
Target Compound DataBenzaldehyde-derived iminium ion (E ≈ -10.69 to -8.34)
Comparator Or BaselineUnactivated Benzaldehyde
Quantified Difference10 orders of magnitude increase in electrophilic reactivity
ConditionsSecondary amine catalysis in acetonitrile

Validates the compound as the standard benchmark substrate for developing and testing new asymmetric organocatalysts.

Precursor for Chalcones and Cinnamic Acid Derivatives

Directly leveraging its inability to undergo self-condensation, benzaldehyde is the ideal electrophilic precursor for crossed-aldol (Claisen-Schmidt) reactions. It is widely procured to synthesize chalcones, cinnamaldehyde, and cinnamic acid derivatives with high atom economy and minimal byproduct formation [1].

High-Throughput Synthesis of Dihydropyrimidinone Libraries

Due to its optimal kinetic profile in multicomponent reactions, benzaldehyde is the standard baseline substrate for Biginelli condensations. It is procured by medicinal chemistry facilities to rapidly generate 3,4-dihydropyrimidin-2(1H)-one libraries without the prolonged heating required by sterically hindered analogs [2].

Benchmarking Substrate for Asymmetric Organocatalysis

Because its electrophilicity increases by 10 orders of magnitude upon iminium formation, benzaldehyde is the universally accepted standard for evaluating the efficiency and enantioselectivity of novel secondary amine organocatalysts (e.g., MacMillan catalysts) [3].

Electrophilic Building Block in API Reductive Aminations

Thanks to its highly accessible carbonyl carbon, benzaldehyde is preferred over aromatic ketones like acetophenone for reductive aminations in pharmaceutical manufacturing. Its high reactivity allows for milder reducing conditions, preserving sensitive functional groups on complex API intermediates [4].

Physical Description

Benzaldehyde appears as a clear colorless to yellow liquid with a bitter almond odor. Flash point near 145 °F. More denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. The primary hazard is to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways. Used in flavoring and perfume making.
Liquid
Colorless to yellowish liquid with an odor of almond oil; [AIHA] In air, readily oxidizes to benzoic acid; [CAMEO]
COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR.
colourless to yellow liquid with a sweet, strong almond odour

Color/Form

Strongly refractive liquid, becoming yellowish on keeping
Colorless or yellowish, strongly refractive volatile oil

XLogP3

1.5

Hydrogen Bond Acceptor Count

1

Exact Mass

106.041864811 g/mol

Monoisotopic Mass

106.041864811 g/mol

Boiling Point

354 °F at 760 mmHg (NTP, 1992)
178.7 °C
62.00 to 63.00 °C. @ 10.00 mm Hg
179 °C

Flash Point

148 °F (NTP, 1992)
145 °F, 63 °C (Closed cup)
73.9 °C (Open cup)
63 °C c.c.

Heavy Atom Count

8

Taste

Burning aromatic taste
Similar to bitter almond

Vapor Density

3.65 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.66 (Air = 1)
Relative vapor density (air = 1): 3.7

Density

1.046 at 68 °F (USCG, 1999) - Denser than water; will sink
1.050 at 15 °C/4 °C
Relative density (water = 1): 1.05
1.040-1.047

LogP

1.48 (LogP)
1.48
log Kow = 1.48

Odor

Characteristic odor or volatile oil of almond
Odor resembling oil of bitter almond

Melting Point

-15 °F (NTP, 1992)
-57.12 °C
-26 °C

UNII

TA269SD04T

Related CAS

26006-39-3
55279-75-9

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral]

Use and Manufacturing

IDENTIFICATION: Benzaldehyde is a colorless liquid that becomes yellowish with age. It smells a little like almond and has a burning, aromatic taste. Benzaldehyde is very soluble in water. Benzaldehyde occurs naturally in plants. It can be formed in the atmosphere from the reaction of some chemicals with sunlight. It has been detected in air associated with volcanoes. USE: Benzaldehyde is an important commercial chemical that is used to make other chemicals. It is also used as a preservative in cosmetics, personal care products, food and select car detailing products. It is used as a solvent for oils, flavoring, and in synthetic perfumes. It may be a tobacco additive. It was formerly used as an insecticide. EXPOSURE: Workers that use benzaldehyde may breathe in mists or have direct skin contact. The general population may be exposed by breathing air, using cosmetics and other consumer products, consumption of food and drinking water, and smoking cigarettes. If benzaldehyde is released to the environment, it will be broken down in air. It is expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move easily through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: Benzaldehyde may cause contact dermatitis in people. Vapors can be irritating to the eye and respiratory tract at high dose. Convulsions and death can occur at a very high oral dose. Benzaldehyde is a moderate skin irritant and a slight eye irritant in laboratory animals. Decreased body weight and slight lung irritation were observed in laboratory animals exposed to moderate air levels of benzaldehyde. Decreased motor activity, reduced breathing rate, hypothermia, and blood changes were observed at high air levels. Decreased body weight and damage to the brain, stomach, liver, and kidney were observed in laboratory animals following repeated exposure to high oral doses; some animals died. Increased benign tumors were observed in laboratory mice following lifetime oral exposure to benzaldehyde. No tumors were induced in laboratory rats. Data on the potential for benzaldehyde to cause infertility, abortion, or birth defects were not available. No damage to reproductive organs were observed in laboratory animals following repeated oral exposure. The potential for benzaldehyde to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Pharmacology

Benzaldehyde is an aromatic aldehyde bearing a single formyl group with an almond odor. Benzaldehyde can be derived from natural sources and is widely used by the chemical industry in the preparation of various aniline dyes, perfumes, flavorings, and pharmaceuticals.

Vapor Pressure

1 mmHg at 79.2 °F ; 5 mmHg at 122.2 °F; 10 mmHg at 144 °F (NTP, 1992)
0.12 [mmHg]
1.27 mm Hg at 25 °C
Vapor pressure, Pa at 26 °C: 133

Pictograms

Irritant

Irritant

Impurities

Usually chlorides.
Traces of chlorine compounds may be detectable in benzaldehyde obtained by the hydrolysis of benzal chloride, whereas benzaldehyde obtained by oxidation may contain byproducts formed in the oxidation of toluene. Benzaldehyde can now be produced, by hydrolysis of benzal chloride and by partial oxidation of toluene, to such a high standard of purity that it is suitable for all known applications.
Specifications, especially regarding impurities, vary considerably for grades used for dye manufacture from those used in perfumery.
Benzal chloride, nitrobenzene, and benzoic acid were detected as impurities in benzaldehyde.

Other CAS

100-52-7

Absorption Distribution and Excretion

Benzaldehyde is absorbed through skin and by the lungs, distributes to all well-perfused organs, but does not accumulate in any specific tissue type. After being metabolized to benzoic acid, conjugates are formed with glycine or glucuronic acid, and excreted in the urine.
Infusion of the test substance to perfused rat liver leads to an increase in hepatic ethane production. The extra ethane release upon addition of the test substance was diminished by cyanamide, pargyline is able to depress the test substance-induced ethane evolution.
Daily monitoring indicated the urinary excretion of the following metabolites: hippuric acid (HA), free (FBA) and conjugated benzoic acid (benzoylglucuronic acid: BGA), benzyl glucuronide (BG) and benzyl mercapturic acid (BMA). Although the total amount of urinary metabolites excreted by the low-dose group (83.2% of the total dose) was not significantly different from that excreted by the high-dose group (82.3% of the total dose), some metabolites showed differences in their urinary output: HA, 69.9% in the low-dose group vs. 66.7% in the high-dose group; BGA, 8.8% in the low-dose group vs. 11.2% in the high-dose group; BG, 2.9% in the low-dose group vs. 3.0% in the high-dose group; FBA, 1.6% in the low-dose group vs. 1.4% in the high-dose group. In both treated groups, BMA was present in trace amounts (<0.01% of the total dose).
Overall there are signs of systemic absorption via oral and inhalation exposures, no evidence of target organs. After oral ingestion and inhalation, the test substance will be metabolized to hippuric acid. Experiments on the distribution and elimination in the rat and rabbit have shown no accumulation of the test substance in the body.
The test substance dissolved in physiological saline was administered by intraperitoneal route to female albino rats. The 24 hr-urine following injection was collected, and the amount of hippuric acid present in the rat urines was determined. It can be concluded that the test substance is converted to about 29.3% of the dose to hippuric acid in rats.

Metabolism Metabolites

... Benzaldehyde rapidly metabolizes to benzoic acid in the skin ... .
Hepatic soluble fraction contains a number of aldehyde oxidases transforming aldehydes to the corresponding carboxylic acids. For example, molybdoflavoproteins aldehyde oxidase & xanthine oxidase catalyze metab of salicylaldehyde & benzaldehyde.
... Benzaldehyde, a cleavage product of amphetaminil, was rapidly converted to hippuric acid in the blood, brain, and adipose tissue of rats and then excreted in the urine ... .
Infusion of benzaldehyde to perfused rat liver increased hepatic ethane production. Results obtained with inhibitors of hepatic aldehyde metabolism suggest that the metabolism of benzaldehyde is required for ethane production. Radical scavenging by addition of cyanidanol or by pretreatment with vitamin E abolished ethane release, in agreement with lipid peroxidation as a source of alkane production during aldehyde metabolism.
For more Metabolism/Metabolites (Complete) data for BENZALDEHYDE (8 total), please visit the HSDB record page.

Wikipedia

Benzaldehyde
Ferrichrome

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 2nd degree
Cosmetics -> Masking; Solvent

Methods of Manufacturing

Alkaline hydrolysis of benzal chloride.
The air oxidation of toluene is the source of the majority of the world's synthetic benzaldehyde. Both vapor- and liquid-phase air oxidation processes have been used. In the vapor-phase process, a mixture of air and toluene vapor is passed over a catalyst consisting of the oxides of uranium, molybdenum, or related metals. High temperatures and short contact times are essential to maximize yields. Small amounts of copper oxide may be added to the catalyst mixture to reduce formation of by-product maleic anhydride. Conversion per pass is reported to be low, 10-20%, with equally low yields, 30-50%. The vapor-phase oxidation of toluene was the dominant toluene oxidation process in the 1950s and early 1960s, but is no longer of industrial importance. The liquid-phase process now dominates. In the liquid-phase process, both benzaldehyde and benzoic acid are recovered. This process was introduced and developed in the late 1950s by the Dow Chemical Company, as a part of their toluene-to-phenol process, and by Snia Viscosa for their toluene-to-caprolactam process. The benzaldehyde recovered from the liquid-phase air oxidation of toluene may be purified by either batch or continuous distillation.
Benzaldehyde is produced principally by the hydrolysis of benzal chloride or the partial oxidation of toluene.
... Made synthetically from benzal chloride and lime or by oxidation of toluene.

General Manufacturing Information

Miscellaneous Manufacturing
Pharmaceutical and Medicine Manufacturing
All Other Chemical Product and Preparation Manufacturing
Oil and Gas Drilling, Extraction, and Support activities
Construction
Food, beverage, and tobacco product manufacturing
All Other Basic Organic Chemical Manufacturing
Petrochemical Manufacturing
Utilities
Benzaldehyde: ACTIVE
Benzaldehyde, methyl-: ACTIVE
Because of its activity as an enzyme inhibitor, benzaldehyde has been used in studies of enzyme kinetics ... and in thermodynamic studies of chymotrypsin.
Benzaldehyde has been identified in the defensive excretions of harvester ants and millipedes, and as a major male pheromone of several noctuid Lepidoptera. It is present in the alarm pheromone of Trigona stingless bees, releases alarm behavior in honey bees, Apis mellifera, and is effective as a repellant for honey bees during the harvesting of honey..

Analytic Laboratory Methods

Method: EPA-OGWDW/TSC 556.1; Procedure: gas chromatography/electron capture detector; Analyte: benzaldehyde; Matrix: finished drinking water and raw source water; Detection Limit: 0.19 ug/L.
Method: EPA-TSC/NERL 556; Procedure: gas chromatography/electron capture detector; Analyte: benzaldehyde; Matrix: finished drinking water and raw source water; Detection Limit: 0.31 ug/L.
A chemiluminescence sensor has been proposed for sensitive determination of benzaldehyde, with nanosized Y(2)O(3) as the sensing material. Under optimized conditions, the linear range of the CL intensity vs. the concentration of benzaldehyde vapor is 1.8 ng/mL-10.8 ug/mL (r(2) = 0.9996), with a detection limit of 0.90 ng/mL (signal:noise ratio = 3:1). The sensor also exhibits high selectivity to benzaldehyde because no or weak CL signals have been detected when foreign substances are introduced into the sensor. In addition, the sensor also shows good stability and longer lifetime within 100 hr. The results indicate that the proposed sensor, which has high sensitivity and selectivity, shows great potential for the detection of benzaldehyde.
A rapid and sensitive method has been developed for the determination of benzaldehyde, a toxic oxidation product of the widely used preservative and co-solvent benzyl alcohol in injectable formulations of non-steroidal anti-inflammatory drugs, diclofenac, vitamin B-complex and Voltaren injection solutions by using dispersive liquid-liquid microextraction followed by gas chromatography. This method involves the use of an appropriate mixture of extraction solvent (43.0 uL 1,2-dichloroethane) and disperser solvent (1.0 mL acetonitrile) for the formation of a cloudy solution in a 5.0-mL aqueous sample containing benzaldehyde. The linear range was 1.0-1000 ug/L, and the limit of detection was 0.2 ug/L for benzaldehyde.
For more Analytic Laboratory Methods (Complete) data for BENZALDEHYDE (16 total), please visit the HSDB record page.

Clinical Laboratory Methods

The total concn of orally admin benzaldehyde present in human blood in free & bound forms was detected by liq chromatography. The highest level detected was 1.3-1.5 ug/mL.

Storage Conditions

Store under nitrogen. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Air, light, and moisture sensitive.
Store in cool, dry, dark, well ventilated location. Separate from oxidizing materials, reducing agents, alkalies.
Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. Store under nitrogen in an area away from steam or water ... . Keep away from strong acids and oxidizers.
Keep tightly closed and protected form light.

Interactions

Infusion of the test substance to perfused rat liver leads to an increase in hepatic ethane production. The extra ethane release upon addition of the test substance was diminished by cyanamide, pargyline is able to depress the test substance-induced ethane evolution.
In vitro toxicological studies together with atomistic molecular dynamics simulations show that occupational co-exposure with C60 fullerene may strengthen the health effects of organic industrial chemicals. The chemicals studied are acetophenone, benzaldehyde, benzyl alcohol, m-cresol, and toluene which can be used with fullerene as reagents or solvents in industrial processes. Potential co-exposure scenarios include a fullerene dust and organic chemical vapor, or a fullerene solution aerosolized in workplace air. Unfiltered and filtered mixtures of C60 and organic chemicals represent different co-exposure scenarios in in vitro studies where acute cytotoxicity and immunotoxicity of C60 and organic chemicals are tested together and alone by using human THP-1-derived macrophages. Statistically significant co-effects are observed for an unfiltered mixture of benzaldehyde and C60 that is more cytotoxic than benzaldehyde alone, and for a filtered mixture of m-cresol and C60 that is slightly less cytotoxic than m-cresol. Hydrophobicity of chemicals correlates with co-effects when secretion of pro-inflammatory cytokines IL-1beta and TNF-alpha is considered. Complementary atomistic molecular dynamics simulations reveal that C60 co-aggregates with all chemicals in aqueous environment. Stable aggregates have a fullerene-rich core and a chemical-rich surface layer, and while essentially all C60 molecules aggregate together, a portion of organic molecules remains in water.

Stability Shelf Life

Stable under recommended storage conditions.
Strongly refractive liquid, becoming yellowish on keeping.
Oxidizes in air to benzoic acid; volatle with steam.

Label-free quantitative proteomics analysis of Humulus scandens (Lour.) Merr. leaves treated by an odor compound of Periploca sepium Bunge

Xiaxia Wang, Dinglei Xiang, Ziyi Wang, Zhaoguo Wang, Xue Yang, Shuai Yu, Qiuxia Pang, Sheng Liu, Li Yan
PMID: 33752163   DOI: 10.1016/j.ecoenv.2021.112131

Abstract

The odor compound from Periploca sepium Bunge, 2-hydroxy-4-methoxy-benzaldehyde (HMB), is an allelochemical agent and is one of the least investigated isomers of vanillin. In this study, we used label-free quantitative proteomics analysis technology to investigate the effect of HMB on the protein expression of Humulus scandens (Lour.) Merr. leaves in July 2019 on Guiyang. A total of 269 proteins of 624 identified proteins were differentially expressed, among which 21.18% of the proteins were up-regulated and 32.71% down-regulated. These proteins were classified into 11 cell components and more than 20% of differentially expressed proteins were located in cell membrane and chloroplast. Functional classification analysis showed that 12 molecular functions were altered upon HMB treatment, and the ratio of catalytic activity was the highest (19.53%). At least 12 biological functions were affected, which involved small molecule metabolic processes, organic substance metabolic processes, gene expression, and photosynthesis. Our data provide resources and insights into the biochemical mechanism by which HMB kills weeds.


Chemically-mediated colonization of black cherry by the peach bark beetle, Phloeotribus liminaris

Matthew W Ethington, Gabriel P Hughes, Nicole R VanDerLaan, Matthew D Ginzel
PMID: 33616837   DOI: 10.1007/s10886-021-01256-z

Abstract

The peach bark beetle (Phloeotribus liminaris Harris, PBB) affects the health, quality, and value of black cherry (Prunus serotina Ehrh.) within the Central Hardwoods Forest Region of North America. When colonized by adult beetles, black cherry trees produce a defensive exudate, or 'gum', staining the wood and decreasing its value up to 90%. Current management tactics are inadequate to avoid extensive damage to most veneer-sized black cherry in the region. We test the hypothesis that PBB colonization behavior is chemically-mediated and determine the extent to which PBB is attracted to compounds associated with wounded or PBB-infested cherry wood. Through olfactometer and field bioassays, we determined that adult PBB were attracted to cherry branches infested with female beetles. We then used dynamic headspace sampling to collect volatiles associated with wounded and infested bolts of black cherry. The volatile benzaldehyde dominated these collections and was more abundant in aerations of female-infested bolts than other odor sources. In subsequent field bioassays, we evaluated the bioactivity of benzaldehyde, as well as α-longipinene, in combination with several chemical carriers. Traps baited with benzaldehyde captured more PBB than all other treatments, irrespective of other lure components. Moreover, PBB were not attracted to traps baited solely with ethanol, a common attractant for bark beetles that colonize hardwood trees. This is the first report of benzaldehyde as an attractant for a species of bark beetle and could aid in developing semiochemical-based management tactics for this important pest.


Design and synthesis of analogues of the sphingosine-1-phosphate receptor 1 agonist IMMH001 with improved phosphorylation rate in human blood

Qiong Xiao, Minwan Hu, Si Chen, Zeyu Shi, Jinping Hu, Ping Xie, Dali Yin
PMID: 33065444   DOI: 10.1016/j.bmc.2020.115722

Abstract

IMMH001, which is a prodrug for sphingosine-1-phosphate receptor 1 (S1P
) agonist, is converted to the active form, its monophosphate ester (S)-IMMH001-P, by sphingosine kinase 1 (SphK1) and sphingosine kinase 2 (SphK2) in vivo. In this study, we designed head-piece-modified analogues of IMMH001 based on structural information and prepared them with an efficient modular synthetic strategy. The analogues showed higher phosphorylation rates in human blood than the parent compound. These results indicated that the pro-R hydroxymethyl in the head-piece-moiety of IMMH001 prevents the pro-S hydroxymethyl from being phosphorylated by the kinase and ATP. The analogues may have better therapeutic potential.


Nabil Al-Zaqri, Mohammed Suleiman, Anas Al-Ali, Khaled Alkanad, Karthik Kumara, Neartur K Lokanath, Abdelkader Zarrouk, Ali Alsalme, Fahad A Alharthi, Afnan Al-Taleb, Amjad Alsyahi, Ismail Warad
PMID: 33339423   DOI: 10.3390/molecules25245970

Abstract

The

isomerization of 2,5-dimethoxybenzaldehyde was theoretically studied by density functional theory (DFT) to examine its favored conformers via sp
-sp
single rotation. Both isomers were docked against 1BNA DNA to elucidate their binding ability, and the DFT-computed structural parameters results were matched with the X-ray diffraction (XRD) crystallographic parameters. XRD analysis showed that the
-isomer was structurally favored and was also considered as the kinetically preferred isomer, while several hydrogen-bonding interactions detected in the crystal lattice by XRD were in good agreement with the Hirshfeld surface analysis calculations. The molecular electrostatic potential, Mulliken and natural population analysis charges, frontier molecular orbitals (HOMO/LUMO), and global reactivity descriptors quantum parameters were also determined at the B3LYP/6-311G(d,p) level of theory. The computed electronic calculations, i.e., TD-SCF/DFT, B3LYP-IR, NMR-DB, and GIAO-NMR, were compared to the experimental UV-Vis., optical energy gap, FTIR, and
H-NMR, respectively. The thermal behavior of 2,5-dimethoxybenzaldehyde was also evaluated in an open atmosphere by a thermogravimetric-derivative thermogravimetric analysis, indicating its stability up to 95 °C.


Accessing p-Hydroxycinnamic Acids: Chemical Synthesis, Biomass Recovery, or Engineered Microbial Production?

Amandine L Flourat, Jeanne Combes, Claire Bailly-Maitre-Grand, Kévin Magnien, Arnaud Haudrechy, Jean-Hugues Renault, Florent Allais
PMID: 33058548   DOI: 10.1002/cssc.202002141

Abstract

p-Hydroxycinnamic acids (i. e., p-coumaric, ferulic, sinapic, and caffeic acids) are phenolic compounds involved in the biosynthesis pathway of lignin. These naturally occurring molecules not only exhibit numerous attractive properties, such as antioxidant, anti-UV, and anticancer activities, but they also have been used as building blocks for the synthesis of tailored monomers and functional additives for the food/feed, cosmetic, and plastics sectors. Despite their numerous high value-added applications, the sourcing of p-hydroxycinnamic acids is not ensured at the industrial scale except for ferulic acid, and their production cost remains too high for commodity applications. These compounds can be either chemically synthesized or extracted from lignocellulosic biomass, and recently their production through bioconversion emerged. Herein the different strategies described in the literature to produce these valuable molecules are discussed.


Identification of a non-host semiochemical from miniature pinscher, Canis lupus familiaris, that repels Rhipicephalus sanguineus sensu lato (Acari: Ixodidae)

Viviane Zeringóta, Ronaldo A Pereira-Junior, André L F Sarria, Ariele C C Henrique, Michael A Birkett, Lígia M F Borges
PMID: 33038704   DOI: 10.1016/j.ttbdis.2020.101582

Abstract

It is already known that the beagle breed of domestic dogs produces semiochemicals capable of repelling the brown dog tick, Rhipicephalus sanguineus sensu lato (s.l.). With a view to discovering new non-host semiochemicals as tick repellents, we compared the semiochemicals produced by a putative tick-resistant breed of dog, miniature pinscher, with known tick-resistant (beagle) and tick-susceptible (English cocker spaniel) breeds. Two non-host compounds produced by beagles, i.e. 2-hexanone and benzaldehyde, were shown to be present in samples collected from all three breeds. Furthermore, two compounds, 6-methyl-5-hepten-2-one and 1,2,4-trimethylbenzene, were found in higher amounts in samples collected from miniature pinscher dogs. The mean amounts of benzaldehyde, 2-hexanone and 1,2,4-trimethylbenzene were similar for beagles and miniature pinschers (P > 0.05) and higher than the means observed for cocker spaniels (P < 0.05), whereas the mean amount of 6-methyl-5-hepten-2-one produced by miniature pinschers was significantly higher (P < 0.05) than for the other breeds of dogs. In Petri-dish assays with adult R. sanguineus s.l., 6-methyl-5-hepten-2-one was repellent for all observation periods evaluated for the two highest concentrations (0.100 and 0.200 mg.cm
, P < 0.01). The obtained results support our hypothesis that miniature pinschers are a tick-resistant dog breed and agree with previous observations of miniature pinschers being the breed least parasitized by ticks. Furthermore, the non-host semiochemical 6-methyl-5-hepten-2-one has potential to be developed for use as a repellent for the protection of susceptible dogs from R. sanguineus s.l. ticks.


Photoactivatable Odorants for Chemosensory Research

Sangram Gore, Kirill Ukhanov, Cyril Herbivo, Naeem Asad, Yuriy V Bobkov, Jeffrey R Martens, Timothy M Dore
PMID: 32865973   DOI: 10.1021/acschembio.0c00541

Abstract

The chemosensory system of any animal relies on a vast array of detectors tuned to distinct chemical cues. Odorant receptors and the ion channels of the TRP family are all uniquely expressed in olfactory tissues in a species-specific manner. Great effort has been made to characterize the molecular and pharmacological properties of these proteins. Nevertheless, most of the natural ligands are highly hydrophobic molecules that are not amenable to controlled delivery. We sought to develop photoreleasable, biologically inactive odorants that could be delivered to the target receptor or ion channel and effectively activated by a short light pulse. Chemically distinct ligands eugenol, benzaldehyde, 2-phenethylamine, ethanethiol, butane-1-thiol, and 2,2-dimethylethane-1-thiol were modified by covalently attaching the photoremovable protecting group (8-cyano-7-hydroxyquinolin-2-yl)methyl (CyHQ). The CyHQ derivatives were shown to release the active odorant upon illumination with 365 and 405 nm light. We characterized their bioactivity by measuring activation of recombinant TRPV1 and TRPA1 ion channels expressed in HEK 293 cells and the electroolfactogram (EOG) response from intact mouse olfactory epithelium (OE). Illumination with 405 nm light was sufficient to robustly activate TRP channels within milliseconds of the light pulse. Photoactivation of channels was superior to activation by conventional bath application of the ligands. Photolysis of the CyHQ-protected odorants efficiently activated an EOG response in a dose-dependent manner with kinetics similar to that evoked by the vaporized odorant amyl acetate (AAc). We conclude that CyHQ-based, photoreleasable odorants can be successfully implemented in chemosensory research.


Sisters in structure but different in character, some benzaldehyde and cinnamaldehyde derivatives differentially tune Aspergillus flavus secondary metabolism

Franco Bisceglie, Francesca Degola, Dominga Rogolino, Gianluigi Giannelli, Nicolò Orsoni, Giorgio Spadola, Marianna Pioli, Francesco M Restivo, Mauro Carcelli, Giorgio Pelosi
PMID: 33077881   DOI: 10.1038/s41598-020-74574-z

Abstract

Great are the expectations for a new generation of antimicrobials, and strenuous are the research efforts towards the exploration of diverse molecular scaffolds-possibly of natural origin - aimed at the synthesis of new compounds against the spread of hazardous fungi. Also high but winding are the paths leading to the definition of biological targets specifically fitting the drug's structural characteristics. The present study is addressed to inspect differential biological behaviours of cinnamaldehyde and benzaldehyde thiosemicarbazone scaffolds, exploiting the secondary metabolism of the mycotoxigenic phytopathogen Aspergillus flavus. Interestingly, owing to modifications on the parent chemical scaffold, some thiosemicarbazones displayed an increased specificity against one or more developmental processes (conidia germination, aflatoxin biosynthesis, sclerotia production) of A. flavus biology. Through the comparative analysis of results, the ligand-based screening strategy here described has allowed us to delineate which modifications are more promising for distinct purposes: from the control of mycotoxins contamination in food and feed commodities, to the environmental management of microbial pathogens, to the investigation of specific structure-activity features for new generation drug discovery.


Natale Badalamenti, Vincenzo Ilardi, Sergio Rosselli, Maurizio Bruno, Filippo Maggi, Mariarosaria Leporini, Tiziana Falco, Monica R Loizzo, Rosa Tundis
PMID: 32708773   DOI: 10.3390/molecules25143249

Abstract

(L.) Boiss. (Apiaceae) is a species occurring in the Balkan-Tyrrhenian area. The object of the present study is Sicilian
subsp.
(Guss.) Troia & Raimondo, classified as an endemic
subspecies. Aerial parts of this plant species were subjected to hydrodistillation to obtain an essential oil. A total of 93 compounds were identified with 2,3,6-trimethyl benzaldehyde (19.0%), spathulenol (9.0%), (
)-caryophyllene (5.4%), and caryophyllene oxide (5.4%) as the main components. The biological activities of
essential oil were also investigated. This oil showed an interesting antioxidant potential in a 2,2'-Azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) test (IC
of 14.05 μg/mL). Additionally, hypoglycemic and antilipidemic effects were evaluated. Lipase enzyme was inhibited with an IC
value of 41.99 μg/mL. Obtained data demonstrated that
could be considered a promising source of bioactive compounds useful for the treatment and management of obesity.


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